![molecular formula C10H19N7S B1230098 1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea](/img/structure/B1230098.png)
1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea
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Overview
Description
1-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea is a diamino-1,3,5-triazine.
Scientific Research Applications
Chiral Solvating Agents for NMR Spectroscopy
1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea derivatives have been used as chiral solvating agents in NMR spectroscopy. This application allows for the determination of the enantiomeric composition of chiral compounds (Uccello-Barretta et al., 1998).
Antiviral Activity
Derivatives of 1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea have shown promise in antiviral research, specifically against the influenza A (H1N1) virus. These compounds have demonstrated significant antiviral activity in primary pharmacological screening (Demchenko et al., 2020).
Plant Physiology
In plant physiology, specific s-triazine compounds, including those related to 1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea, have been found to influence the activities of various enzymes in plants. This includes the metabolism of carbohydrates and nitrogen in pea and sweet corn leaves (Wu et al., 1971).
Nucleic Acid Binding
Certain triazine derivatives have been synthesized for their potential in binding to nucleic acids. These compounds, related to the 1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea structure, can bind strongly to DNA and RNA model sequences, offering potential applications in molecular biology (Spychała et al., 1994).
Conformational Analysis in Organic Chemistry
The conformation of optically pure 1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea derivatives has been studied using circular dichroism (CD). This research is significant in organic chemistry for understanding the stereochemistry of these compounds (Iuliano et al., 1998).
Dendrimeric Complex Synthesis
Research has been conducted on synthesizing dendrimeric complexes using triazine derivatives. These studies explore the magnetic behaviors of such complexes, contributing to the field of materials science and magnetic chemistry (Uysal & Koç, 2010).
Host-Guest Chemistry
Triazine derivatives have been utilized in the study of host-guest chemistry. These studies involve the synthesis of bis(triazine) molecules acting as synthetic receptors for barbiturate guest molecules, illustrating the modulation of binding properties through changes in the hydrogen-bonding patterns of the receptor molecule (Mason et al., 2006).
properties
Product Name |
1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea |
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Molecular Formula |
C10H19N7S |
Molecular Weight |
269.37 g/mol |
IUPAC Name |
1-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea |
InChI |
InChI=1S/C10H19N7S/c1-4-12-8-14-9(13-5-2)16-10(15-8)17(6-3)7(11)18/h4-6H2,1-3H3,(H2,11,18)(H2,12,13,14,15,16) |
InChI Key |
PNJNJSLWDICINV-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)N(CC)C(=S)N)NCC |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N(CC)C(=S)N)NCC |
solubility |
10 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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